[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
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Properties
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-7(1-2-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFNZELIEASNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CN)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring is a common scaffold in drug discovery, known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C11H12ClFN4
- Molecular Weight : 244.69 g/mol
- CAS Number : 439109-00-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : The compound exhibits notable activity against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes.
- Anticancer Properties : Studies have shown that this triazole derivative can induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms. For instance, it has been tested against MCF-7 breast cancer cells, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
- DprE1 Inhibition : Recent research indicates that derivatives of triazoles can inhibit DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. This inhibition is particularly promising for developing new treatments for tuberculosis.
Biological Activity Data
| Biological Target | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | Cytotoxicity | 5.13 | |
| E. coli | Antimicrobial | 0.78 | |
| DprE1 (Mycobacterium) | Enzyme Inhibition | <6.25 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various triazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells. Flow cytometry analysis revealed that the compound induced G1 phase arrest and increased caspase 3/7 activity, confirming its role as a pro-apoptotic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains, including resistant E. coli and Staphylococcus aureus. The results indicated that it exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Discussion
The diverse biological activities of this compound underscore its potential as a lead compound in drug development. Its ability to target multiple pathways enhances its therapeutic profile against both infectious diseases and cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
